molecular formula C5H10Cl2N2 B12527746 1-(Chloromethylidene)piperazin-1-ium chloride CAS No. 676227-04-6

1-(Chloromethylidene)piperazin-1-ium chloride

Cat. No.: B12527746
CAS No.: 676227-04-6
M. Wt: 169.05 g/mol
InChI Key: UMYHOKQHGKIZOB-UHFFFAOYSA-M
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Description

1-(Chloromethylidene)piperazin-1-ium chloride is a chemical compound with the molecular formula C5H10Cl2N2 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethylidene)piperazin-1-ium chloride can be synthesized through several methods. One common approach involves the reaction of piperazine with chloromethylating agents under controlled conditions. For instance, the reaction of piperazine with chloromethyl methyl ether in the presence of a strong acid catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethylidene)piperazin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

1-(Chloromethylidene)piperazin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethylidene)piperazin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

    1-(Chloromethyl)piperazine: A closely related compound with similar chemical properties.

    1-(Chloromethylidene)piperidin-1-ium chloride: Another derivative with comparable reactivity and applications.

Uniqueness: 1-(Chloromethylidene)piperazin-1-ium chloride is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

676227-04-6

Molecular Formula

C5H10Cl2N2

Molecular Weight

169.05 g/mol

IUPAC Name

1-(chloromethylidene)piperazin-1-ium;chloride

InChI

InChI=1S/C5H10ClN2.ClH/c6-5-8-3-1-7-2-4-8;/h5,7H,1-4H2;1H/q+1;/p-1

InChI Key

UMYHOKQHGKIZOB-UHFFFAOYSA-M

Canonical SMILES

C1C[N+](=CCl)CCN1.[Cl-]

Origin of Product

United States

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